Cas no 67202-81-7 (Ethyl 4-(acetylamino)phenoxyacetate)

Ethyl 4-(acetylamino)phenoxyacetate 化学的及び物理的性質

名前と識別子

-

- Aceticacid, 2-[4-(acetylamino)phenoxy]-,ethyl ester

- 4-(ACETYLAMINO)PHENOXYACETIC ACID ETHYL ESTER

- (4-Acetylamino-phenoxy)-acetic acid ethyl ester

- (4-Acetylamino-phenoxy)-essigsaeure-aethylester

- 4-Acetamino-phenoxyessigsaeure-aethylester

- AC1L7FPV

- CCG-732

- CTK5C5838

- ethyl (4-acetamidophenoxy)acetate

- ethyl (p-acetamidophenoxy)acetate

- ethyl p-acetamido(phenoxy)acetate

- NSC212161

- Oprea1_397749

- Oprea1_772758

- ST088625

- SureCN829971

- AKOS003288834

- ethyl [4-(acetylamino)phenoxy]acetate

- 67202-81-7

- MFCD01764364

- DTXSID70309496

- A835658

- ethyl 2-(4-acetamidophenoxy)acetate

- ethyl 4-acetamidophenoxyacetate

- E89261

- ethyl2-(4-acetamidophenoxy)acetate

- HRTRDUZXXPCTOO-UHFFFAOYSA-N

- SCHEMBL829971

- ethyl 2-(4-acetamidophenoxyl)acetate

- NSC-212161

- STK435259

- DB-093586

- ALBB-024205

- Acetic acid, [4-(acetylamino)phenoxy]-, ethyl ester

- Ethyl 4-(acetylamino)phenoxyacetate

-

- MDL: MFCD01764364

- インチ: InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)

- InChIKey: HRTRDUZXXPCTOO-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)COC1=CC=C(C=C1)NC(=O)C

計算された属性

- せいみつぶんしりょう: 237.10015

- どういたいしつりょう: 237.1

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.189

- ふってん: 416.6°Cat760mmHg

- フラッシュポイント: 205.8°C

- 屈折率: 1.542

- PSA: 64.63

Ethyl 4-(acetylamino)phenoxyacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E258655-1000mg |

Ethyl [4-(acetylamino)phenoxy]acetate |

67202-81-7 | 1g |

$ 315.00 | 2022-06-05 | ||

| abcr | AB414624-1g |

Ethyl [4-(acetylamino)phenoxy]acetate; . |

67202-81-7 | 1g |

€173.00 | 2025-02-14 | ||

| A2B Chem LLC | AD05936-500mg |

Ethyl [4-(acetylamino)phenoxy]acetate |

67202-81-7 | >95% | 500mg |

$370.00 | 2023-12-30 | |

| Crysdot LLC | CD12044371-5g |

Ethyl 2-(4-acetamidophenoxy)acetate |

67202-81-7 | 97% | 5g |

$306 | 2024-07-24 | |

| TRC | E258655-2000mg |

Ethyl [4-(acetylamino)phenoxy]acetate |

67202-81-7 | 2g |

$ 505.00 | 2022-06-05 | ||

| TRC | E258655-500mg |

Ethyl [4-(acetylamino)phenoxy]acetate |

67202-81-7 | 500mg |

$ 195.00 | 2022-06-05 | ||

| A2B Chem LLC | AD05936-5g |

Ethyl [4-(acetylamino)phenoxy]acetate |

67202-81-7 | 95% | 5g |

$423.00 | 2024-04-19 | |

| abcr | AB414624-500 mg |

Ethyl [4-(acetylamino)phenoxy]acetate |

67202-81-7 | 500MG |

€151.00 | 2023-02-03 | ||

| abcr | AB414624-1 g |

Ethyl [4-(acetylamino)phenoxy]acetate |

67202-81-7 | 1g |

€172.20 | 2023-04-24 | ||

| Ambeed | A346386-250mg |

Ethyl 2-(4-acetamidophenoxy)acetate |

67202-81-7 | 97% | 250mg |

$40.0 | 2024-04-18 |

Ethyl 4-(acetylamino)phenoxyacetate 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

Ethyl 4-(acetylamino)phenoxyacetateに関する追加情報

Ethyl 4-(acetylamino)phenoxyacetate (CAS No. 67202-81-7): A Comprehensive Overview

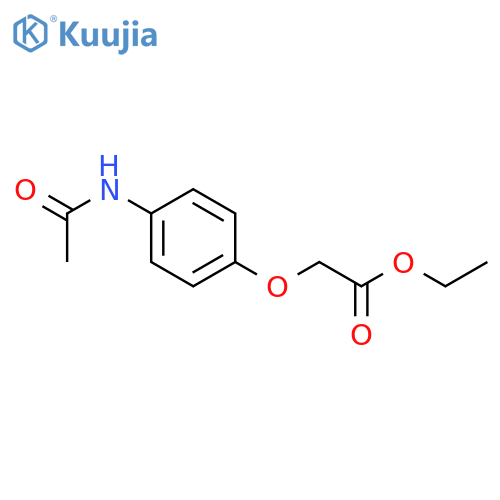

Ethyl 4-(acetylamino)phenoxyacetate, identified by its Chemical Abstracts Service (CAS) number 67202-81-7, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of Ethyl 4-(acetylamino)phenoxyacetate comprises an ethyl ester group, a phenoxy moiety, and an acetylamino substituent, which collectively contribute to its diverse chemical properties and biological activities.

The compound's chemical formula can be represented as C11H13NO4, indicating a molecular weight of approximately 225.24 g/mol. Its structural composition includes a benzene ring substituted with a phenoxy group at the 4-position, an acetylamino group at the 4-position of the phenoxy ring, and an ethyl ester linked to the acetate moiety. This intricate arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic organic chemistry.

In recent years, Ethyl 4-(acetylamino)phenoxyacetate has been explored for its pharmacological potential. Studies have indicated that this compound exhibits inhibitory effects on certain enzymes and receptors, which are relevant to various therapeutic areas. For instance, research has suggested that derivatives of this compound may interact with targets involved in inflammation and pain management. The acetylamino group, in particular, is known to enhance binding affinity to biological targets, thereby increasing the compound's efficacy as a pharmacological agent.

The phenoxyacetate backbone of Ethyl 4-(acetylamino)phenoxyacetate is a common motif in drug molecules due to its ability to modulate enzyme activity and receptor binding. This structural feature has been leveraged in the design of novel therapeutic agents targeting neurological disorders, cardiovascular diseases, and metabolic conditions. The ethyl ester group further contributes to the compound's versatility, allowing for modifications that can fine-tune its pharmacokinetic properties.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of Ethyl 4-(acetylamino)phenoxyacetate. Molecular docking studies have identified potential binding interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. These findings have prompted further investigation into the compound's role as an anti-inflammatory agent.

The synthesis of Ethyl 4-(acetylamino)phenoxyacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by esterification and acetylation steps. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making large-scale production more feasible.

In addition to its pharmacological applications, Ethyl 4-(acetylamino)phenoxyacetate has shown promise in biochemical research. Its structural features make it a useful tool for studying enzyme mechanisms and developing new analytical methods. Researchers have utilized this compound in enzyme inhibition assays to understand the binding kinetics of target proteins. Such studies are crucial for designing drugs with improved selectivity and reduced side effects.

The solubility profile of Ethyl 4-(acetylamino)phenoxyacetate is another critical factor influencing its applications. The compound exhibits moderate solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), which facilitates its use in solution-based experiments. However, its limited solubility in water poses challenges for certain formulations, necessitating the development of innovative delivery systems.

Ongoing research continues to uncover new aspects of Ethyl 4-(acetylamino)phenoxyacetate's potential. Investigations into its metabolic stability and toxicological profile are essential for assessing its suitability for clinical applications. Additionally, studies exploring its interactions with other biomolecules may reveal novel therapeutic pathways yet to be discovered.

The role of computational modeling in understanding the behavior of Ethyl 4-(acetylamino)phenoxyacetate cannot be overstated. Advanced computational techniques allow researchers to predict how this compound will interact with biological systems at the molecular level. These predictions are invaluable for guiding experimental design and optimizing drug candidates before they enter clinical trials.

In conclusion, Ethyl 4-(acetylamino)phenoxyacetate (CAS No. 67202-81-7) is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable intermediate for drug development, while its biological activities suggest promising applications in therapeutic areas such as inflammation management and neurological disorders. As research progresses, further insights into its properties and applications are expected to emerge, solidifying its importance in the scientific community.

67202-81-7 (Ethyl 4-(acetylamino)phenoxyacetate) 関連製品

- 6339-04-4(3-Acetamidophenoxyacetic acid)

- 883794-08-9(3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one)

- 302922-51-6(N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide)

- 9037-22-3(Amylopectin)

- 1326833-31-1(1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)

- 1806800-90-7(Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate)

- 2227738-44-3(4-amino-1-methyl-5-(1,3-thiazol-4-yl)pyrrolidin-2-one)

- 617-04-9(Methyl α-D-mannopyranoside)

- 128255-08-3(Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI))

- 2092093-70-2(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole)